molecular formula C9H7Br2F3O2 B14028637 1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene

1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene

Cat. No.: B14028637
M. Wt: 363.95 g/mol
InChI Key: CWUPVQAFPBMLJT-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6Br2F3O2 It is a derivative of benzene, where two bromine atoms, a methoxymethoxy group, and a trifluoromethyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the methoxymethoxy and trifluoromethyl groups. One common method involves the following steps:

    Bromination: The precursor benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Methoxymethoxylation: The brominated intermediate is then reacted with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethoxy group.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper (Cu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene depends on its specific application

    Electrophilic Substitution: The bromine atoms can act as electrophiles, facilitating substitution reactions with nucleophiles.

    Oxidation-Reduction: The methoxymethoxy group can undergo oxidation or reduction, altering the compound’s reactivity and interactions.

    Trifluoromethyl Group: The trifluoromethyl group can enhance the compound’s lipophilicity and stability, affecting its biological activity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2-(methoxymethoxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1,3-Dibromo-5-(trifluoromethyl)benzene: Lacks the methoxymethoxy group, affecting its solubility and reactivity.

    1,3-Dibromo-2,4,6-trimethylbenzene: Contains methyl groups instead of methoxymethoxy and trifluoromethyl groups, leading to different steric and electronic effects.

Uniqueness

1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene is unique due to the presence of both methoxymethoxy and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, stability, and reactivity. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H7Br2F3O2

Molecular Weight

363.95 g/mol

IUPAC Name

1,3-dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7Br2F3O2/c1-15-4-16-8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,4H2,1H3

InChI Key

CWUPVQAFPBMLJT-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1Br)C(F)(F)F)Br

Origin of Product

United States

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